3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate
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Overview
Description
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a phenyl group, and a tosyl group, along with a benzoate ester moiety that is further substituted with three ethoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core. This can be achieved by reacting 3-methyl-1-phenyl-1H-pyrazole with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the tosyl group.
Scientific Research Applications
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Lacks the tosyl and benzoate ester groups, making it less complex.
4-tosyl-1H-pyrazole: Lacks the phenyl and benzoate ester groups.
3,4,5-triethoxybenzoic acid: Lacks the pyrazole core.
Uniqueness
The uniqueness of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate lies in its multi-functional structure, which combines the properties of pyrazole, tosyl, and benzoate ester groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-triethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O7S/c1-6-36-25-18-22(19-26(37-7-2)27(25)38-8-3)30(33)39-29-28(40(34,35)24-16-14-20(4)15-17-24)21(5)31-32(29)23-12-10-9-11-13-23/h9-19H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVIIIGUQQYEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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